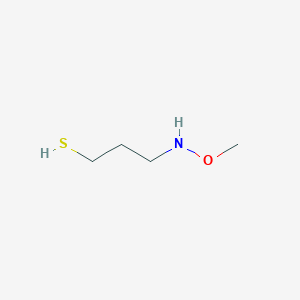
3-(Methoxyamino)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxyamino)propane-1-thiol is an organic compound with the molecular formula C₄H₁₁NOS It is a thiol derivative, characterized by the presence of a methoxyamino group attached to a propane-1-thiol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyamino)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropane-1-thiol} + \text{methoxyamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxyamino)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the methoxyamino group under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiolate anion
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(Methoxyamino)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of 3-(Methoxyamino)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The methoxyamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-propanethiol
- 3-Mercaptopropylamine
- 3-(Methylthio)propane-1-amine
Comparison
3-(Methoxyamino)propane-1-thiol is unique due to the presence of both a methoxyamino group and a thiol group
Propriétés
Formule moléculaire |
C4H11NOS |
|---|---|
Poids moléculaire |
121.20 g/mol |
Nom IUPAC |
3-(methoxyamino)propane-1-thiol |
InChI |
InChI=1S/C4H11NOS/c1-6-5-3-2-4-7/h5,7H,2-4H2,1H3 |
Clé InChI |
KZUUCUKZWABNKK-UHFFFAOYSA-N |
SMILES canonique |
CONCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















